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Compound of Interest

Compound Name: 5-Bromo-2-phenyloxazole

Cat. No.: B1271533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ref: 5-Bromo-2-phenyloxazole CAS No: 92629-11-3 Molecular Formula: C₉H₆BrNO

Molecular Weight: 224.06 g/mol

Abstract
5-Bromo-2-phenyloxazole is a halogenated heterocyclic compound featuring a core oxazole

ring substituted with a phenyl group at the 2-position and a bromine atom at the 5-position. This

strategic arrangement of functional groups makes it a valuable and versatile building block in

medicinal chemistry and materials science. The presence of the bromine atom provides a

reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura

coupling, enabling the introduction of diverse molecular fragments. The phenyl-oxazole scaffold

itself is a recognized pharmacophore present in numerous biologically active molecules. This

technical guide provides a detailed overview of the known chemical and physical properties of

5-Bromo-2-phenyloxazole, outlines a probable synthetic route, discusses its reactivity, and

explores its potential applications in drug discovery, particularly as a key intermediate in the

synthesis of kinase inhibitors.

Chemical and Physical Properties
While extensive experimental data for 5-Bromo-2-phenyloxazole is not readily available in the

public domain, its properties can be reliably predicted and inferred from data on closely related

compounds. It is known to be a solid at room temperature and is expected to have low
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solubility in water but good solubility in common organic solvents such as dichloromethane,

chloroform, and methanol.[1]

Property Value Source

IUPAC Name 5-bromo-2-phenyl-1,3-oxazole [2]

CAS Number 92629-11-3 [1][2]

Molecular Formula C₉H₆BrNO [1][2]

Molecular Weight 224.06 g/mol [2]

Physical Form Solid [2]

Melting Point Data not available

Boiling Point Data not available

Solubility
Very slightly soluble in water

(0.11 g/L at 25°C, predicted)
[1]

pKa 2.2 (predicted) [1]

Storage Temperature Refrigerator [2]

Spectroscopic Data
Detailed experimental spectra for 5-Bromo-2-phenyloxazole are not widely published. The

following data is based on typical spectral regions for similar compounds and predictive

models.

¹H NMR Spectroscopy
The proton NMR spectrum of 5-Bromo-2-phenyloxazole is expected to show signals

corresponding to the protons on the phenyl and oxazole rings. The single proton on the oxazole

ring would likely appear as a singlet, while the phenyl protons would exhibit multiplets in the

aromatic region.

¹³C NMR Spectroscopy
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The carbon NMR spectrum will display signals for the nine carbon atoms. The carbon atom

attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity

and isotopic effects. The carbons of the phenyl ring and the other two carbons of the oxazole

ring will resonate in their characteristic regions.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=N and C=C

stretching vibrations of the oxazole and phenyl rings, typically in the 1500-1650 cm⁻¹ region. C-

H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹. The C-Br

stretching frequency will be observed in the lower frequency region of the spectrum.

Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of

nearly equal intensity, which is indicative of the presence of a single bromine atom.

Fragmentation patterns would likely involve cleavage of the oxazole ring and loss of fragments

from the phenyl ring.

Synthesis and Reactivity
Synthesis of 5-Bromo-2-phenyloxazole
A common and effective method for the synthesis of oxazoles is the Robinson-Gabriel

synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[3][4] For 5-Bromo-2-
phenyloxazole, a plausible synthetic route starts from the commercially available 2-bromo-1-

phenylethanone (also known as phenacyl bromide).

Experimental Protocol: Robinson-Gabriel Synthesis (Proposed)

Acylation of the amino group: 2-Amino-1-phenylethanone (or its protected equivalent) would

be acylated. However, a more direct approach starts with 2-bromo-1-phenylethanone.

Reaction with an amide: A more probable direct synthesis involves the reaction of 2-bromo-

1-phenylethanone with formamide. This reaction, a variation of the Hantzsch oxazole

synthesis, would proceed via initial N-alkylation of formamide followed by cyclization and

dehydration.
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2-Bromo-1-phenylethanone

Reaction in a suitable solvent
(e.g., dioxane) with heating

Formamide

N-(2-oxo-2-phenylethyl)formamide
(Intermediate)

Cyclodehydration with a
dehydrating agent (e.g., PBr₃ or POCl₃)

5-Bromo-2-phenyloxazole
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Proposed synthesis of 5-Bromo-2-phenyloxazole.
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Reactivity and Use in Cross-Coupling Reactions
The bromine atom at the 5-position of the oxazole ring is a key feature for its utility in organic

synthesis, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon

bonds.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-phenyloxazole (1.0 equiv.),

the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-

0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., 1,4-dioxane, toluene, or DMF) and water.

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or

nitrogen) at a temperature ranging from 80 to 110 °C.

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC)

or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction

mixture, dilute with an organic solvent, and wash with water and brine.

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.
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Suzuki-Miyaura coupling of 5-Bromo-2-phenyloxazole.

Applications in Drug Discovery
The 2-phenyl-oxazole motif is a privileged structure in medicinal chemistry, appearing in a wide

range of biologically active compounds. 5-Bromo-2-phenyloxazole serves as a key starting

material or intermediate for the synthesis of these complex molecules, particularly in the

development of kinase inhibitors.

Role as a Key Intermediate for Kinase Inhibitors
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Protein kinases are a major class of drug targets, especially in oncology. The development of

small molecule kinase inhibitors often involves the exploration of structure-activity relationships

(SAR) by systematically modifying a core scaffold. 5-Bromo-2-phenyloxazole is an ideal

starting point for such studies. The phenyl-oxazole core can act as a hinge-binding motif,

interacting with the ATP-binding site of the kinase, while the 5-position, via the bromine, allows

for the introduction of various substituents to explore the solvent-exposed regions of the active

site, thereby tuning potency and selectivity.

Workflow in Fragment-Based Drug Discovery
5-Bromo-2-phenyloxazole can be utilized in a fragment-based drug discovery (FBDD)

workflow. In this approach, small molecular fragments are screened for weak binding to the

target protein. Hits are then optimized and grown into more potent lead compounds. The

bromo-phenyloxazole core can be considered a "lead-like" fragment that can be further

elaborated.
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Workflow for drug discovery using 5-Bromo-2-phenyloxazole.
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Safety Information
5-Bromo-2-phenyloxazole is a chemical that should be handled with appropriate safety

precautions in a laboratory setting.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory

irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271

(Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective

clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap

and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for

breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Conclusion
5-Bromo-2-phenyloxazole is a valuable heterocyclic building block with significant potential in

organic synthesis and medicinal chemistry. Its straightforward, albeit not widely documented,

synthesis and the reactivity of its bromine atom make it an attractive starting material for the

creation of diverse molecular libraries. The phenyl-oxazole core is a well-established

pharmacophore, and its incorporation into drug discovery programs, particularly in the field of

kinase inhibitors, is a promising strategy for the development of new therapeutic agents.

Further elucidation of its physical and spectroscopic properties, along with the development of

optimized synthetic protocols, will undoubtedly enhance its utility for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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